

EINECS 256-689-5 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Einecs 256-689-5*

Cat. No.: *B15471930*

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In-Depth Technical Guide: EINECS 256-689-5

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

The chemical substance associated with EINECS number 256-689-5 is identified as Hexasodium [[--INVALID-LINK----INVALID-LINK--amino]ethylamino]methyl]phosphonate.^{[1][2]} It is registered under the CAS Number 50655-31-7.^{[1][2]}

Chemical Structure

The precise chemical structure for this complex phosphonate is not readily available in public databases in a graphical format. However, based on its IUPAC name, the structure consists of a central chelating backbone featuring multiple phosphonate and carboxymethyl groups, which suggests strong metal-ion binding capabilities.

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for this specific compound is not widely available in public literature. The following table summarizes the available data.

Property	Value	Source
Molecular Formula	C8H24N2O11P4.6Na	[1]
Molecular Weight	580.068984 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Pharmacological and Toxicological Properties

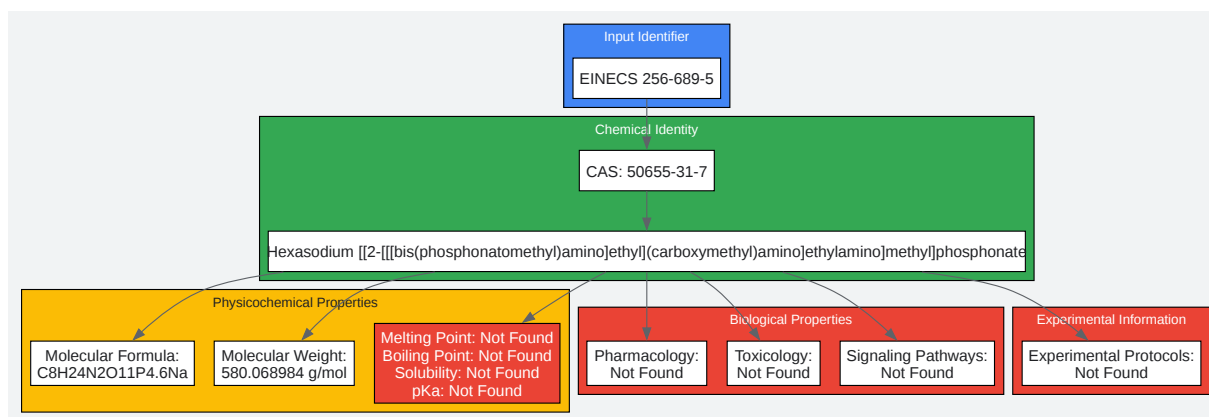
There is a significant lack of publicly available data regarding the pharmacological and toxicological properties of Hexasodium [[--INVALID-LINK----INVALID-LINK--amino]ethylamino]methyl]phosphonate. No specific information on its mechanism of action, LD50, or other safety data was found in the searched resources. For many specialty chemicals of this nature, toxicological information is often not thoroughly investigated or is held as proprietary data.

Signaling Pathways and Experimental Protocols

No specific signaling pathways involving this chemical have been documented in the public domain. Similarly, detailed experimental protocols for the determination of its specific properties are not available. General experimental protocols for determining the properties of phosphonates exist, but their direct application to this compound would require specific adaptation and validation.

Data Retrieval Workflow

The following diagram illustrates the logical workflow of the information retrieval process for **EINECS 256-689-5**, highlighting the identified information and the existing data gaps.



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Information retrieval workflow for **EINECS 256-689-5**.

Summary and Conclusion

The chemical identified by **EINECS 256-689-5** is Hexasodium [[--INVALID-LINK----INVALID-LINK--amino]ethylamino]methyl]phosphonate (CAS: 50655-31-7). While its basic chemical identity, molecular formula, and molecular weight have been established, there is a notable absence of comprehensive data regarding its physicochemical, pharmacological, and toxicological properties in the public domain. Further research and experimental investigation would be necessary to fully characterize this compound for any potential applications in drug development or other scientific research. Researchers are advised to consult specialized chemical databases or contact chemical suppliers for more detailed, and potentially proprietary, information.

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References

- 1. 50655-31-7, hexasodium [[2-[[[bis(hydroxymethyl)phosphino]methyl] (phosphonomethyl)amino]ethyl]imino]bis(methylene)]bisphosphonate [lookchemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com